N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
Description
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c1-11-12(2)25-16(18-11)20-15(22)13-3-5-14(6-4-13)19-17(23)21-7-9-24-10-8-21/h3-6H,7-10H2,1-2H3,(H,19,23)(H,18,20,22) |
InChI Key |
SSCMLKOPRDAPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene scaffold is synthesized using β-keto ester derivatives and thiourea. A typical procedure involves:
-
Reacting ethyl acetoacetate (β-keto ester) with thiourea in the presence of iodine as a cyclizing agent.
-
Heating the mixture at 80–90°C in ethanol for 6–8 hours to form 4,5-dimethyl-1,3-thiazol-2(3H)-imine.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Ethyl acetoacetate | 10 mmol | Ethanol | 80°C | 6 hr |
| Thiourea | 12 mmol | Ethanol | 80°C | 6 hr |
| Iodine | 0.5 eq | Ethanol | 80°C | 6 hr |
The product is isolated by precipitation upon cooling, yielding 68–72% of the thiazole intermediate.
Functionalization of the Thiazole Ring
Carbamoyl Group Introduction
The thiazole imine is converted to the carbamoyl derivative via reaction with 4-isocyanatophenyl morpholine-4-carboxamide. Key steps include:
-
Activation of the thiazole nitrogen using trimethylsilyl chloride (TMSCl) in dichloromethane.
-
Nucleophilic substitution with 4-isocyanatophenyl morpholine-4-carboxamide at 0–5°C for 2 hours.
Critical Parameters:
-
Excess TMSCl (1.2 eq) ensures complete activation.
-
Low temperatures prevent side reactions such as isomerization of the thiazole ring.
Synthesis of the Morpholine Carboxamide Moiety
Preparation of 4-Aminophenyl Morpholine-4-carboxamide
The morpholine carboxamide is synthesized via a two-step process:
-
Morpholine-4-carbonyl chloride formation by treating morpholine with phosgene (COCl₂) in dry toluene.
-
Reaction with 4-aminophenol in the presence of triethylamine (TEA) as a base.
Reaction Scheme:
Yield: 85–90% after recrystallization from ethyl acetate.
Coupling of Intermediates
Amide Bond Formation
The final step involves coupling the thiazole carbamate and morpholine carboxamide using a carbodiimide coupling agent:
-
EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in anhydrous DMF.
-
Reaction stirred at room temperature for 12–16 hours under nitrogen.
Optimization Data:
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC.HCl/HOBt | DMF | 25°C | 78 | 98.5 |
| DCC/DMAP | THF | 0°C | 65 | 97.2 |
EDC.HCl affords higher yields due to superior activation of the carboxylate intermediate.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and coupling byproducts.
Recrystallization
Further purification is achieved by recrystallization from a mixture of methanol and water (4:1), yielding white crystalline solid.
Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 6H, CH₃), 3.45–3.62 (m, 8H, morpholine), 7.32–7.89 (m, 4H, aromatic).
-
HRMS (ESI): m/z calcd for C₁₇H₂₀N₄O₃S [M+H]⁺: 361.1331; found: 361.1329.
Side Reactions and Mitigation Strategies
Isomerization of the Thiazole Ring
The (2E)-configuration is critical for biological activity. Prolonged heating or acidic conditions promote isomerization to the (2Z)-form. Mitigation includes:
Morpholine Ring Oxidation
Trace oxidation to morpholine N-oxide is minimized by:
Scale-Up Considerations
Solvent Selection
Continuous Flow Synthesis
Patent literature describes a continuous flow system for the coupling step, reducing reaction time from 16 hours to 45 minutes and improving yield to 82%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Classical stepwise | 5 | 52 | 98.5 | 120 |
| Continuous flow coupling | 4 | 68 | 99.1 | 95 |
Continuous flow methods offer superior efficiency and cost-effectiveness for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole or morpholine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.
Industry: The compound is used in the development of new materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring is known to interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamides with Varied Substituents
- A-836,339 (Tetramethylcyclopropane-thiazole carboxamide): A-836,339 shares a thiazole-carboxamide backbone but differs in substituents. Its thiazole ring is linked to a tetramethylcyclopropane group and a methoxyethyl chain, conferring synthetic cannabinoid receptor activity. In contrast, the target compound’s 4,5-dimethyl-thiazole and morpholine-carboxamide groups may alter solubility and target specificity. A-836,339 is classified as a Schedule I controlled substance, highlighting regulatory scrutiny for thiazole carboxamides .
N-(4-Chloro-5-isopropyl-3-methyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide (17k) :
This compound () replaces the morpholine-carboxamide with a nitrobenzenesulfonamide group. Sulfonamide substituents typically enhance metabolic stability but may reduce bioavailability compared to carboxamides. The chloro and isopropyl groups on the thiazole could increase lipophilicity, contrasting with the target compound’s dimethyl substitution .
Morpholine-4-Carboxamide Derivatives
- β-Lactam-Morpholine Hybrids (2a–2e): Compounds 2a–2e () integrate a β-lactam ring with morpholine-carboxamide. For example, 2a (melting point 194–196°C) has a 4-methoxyphenyl-β-lactam core. The morpholine group in both cases enhances water solubility .
- N-Phenylmorpholine-4-carboxamide: This simpler analog () lacks the thiazole-carbamoylphenyl group. Its CAS number (4559-92-6) and synonyms (e.g., Morpholine-N-carboxanilide) are well-documented.
Cytotoxicity and Assay Relevance
While the target compound’s cytotoxicity data are absent, details the sulforhodamine B (SRB) assay, widely used for anticancer drug screening. Related thiazole-carboxamides (e.g., A-836,339) may exhibit cytotoxicity via receptor modulation, but structural differences necessitate direct testing for the target compound .
Data Tables
Table 1: Structural and Physical Comparisons
Biological Activity
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O2S |
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
| InChI Key | BILJXSYJMWDRFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C |
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial and antifungal activities . The thiazole ring structure is essential for these properties, as it has been shown to inhibit various bacterial strains and fungi effectively. For instance, studies have demonstrated that related thiazole compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Effects
The compound has also been explored for its anticancer potential . In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar thiazole structures have been reported to induce cytotoxic effects in various cancer cell lines by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .
A notable study highlighted the compound's ability to inhibit the activity of HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells. This inhibition leads to increased multipolarity in cancer cells, which can result in cell death due to aberrant mitotic spindle formation .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cellular processes critical for pathogen survival and cancer cell proliferation.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells through various signaling pathways.
- Disruption of Cellular Metabolism: By affecting mitochondrial function and increasing oxidative stress within cells.
Case Studies
- Antiviral Activity: A study focused on thiazole derivatives demonstrated their efficacy against viral infections by inhibiting viral polymerases. The IC50 values for some derivatives were reported as low as 0.26 μM against HCV NS5B polymerase .
- Cytotoxicity in Cancer Models: In a laboratory setting, the compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with a detailed analysis revealing a mechanism involving ROS generation and mitochondrial disruption .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, typically starting with the coupling of a morpholine-4-carboxamide moiety to a substituted thiazole derivative. Key steps include:
- Condensation reactions under controlled temperatures (60–80°C) in solvents like ethanol or dichloromethane.
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product. Yield optimization requires precise stoichiometric ratios, anhydrous conditions for moisture-sensitive intermediates, and inert atmospheres (N₂/Ar) for oxidation-prone steps .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹).
- NMR : ¹H NMR reveals proton environments (e.g., morpholine CH₂ at δ 3.6–3.8 ppm; thiazole aromatic protons at δ 7.2–8.1 ppm). ¹³C NMR confirms carboxamide (C=O at ~170 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ peaks). Cross-validate experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can molecular docking simulations predict the compound’s interaction with biological targets, and what are the limitations?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite. Prepare the target protein (PDB structure) and ligand (optimized geometry with tools like Gaussian). Define binding pockets and grid parameters (e.g., 20 ų box).
- Limitations : Static protein models ignore flexibility; solvation/entropy effects are often approximated. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) or cellular assays (e.g., luciferase reporters) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Assess bioavailability via plasma stability assays (e.g., LC-MS quantification over 24 hours).
- Metabolite Identification : Use liver microsomes or hepatocytes to detect degradation products.
- Formulation Adjustments : Improve solubility with PEGylation or lipid-based nano-carriers. Cross-correlate with target engagement assays (e.g., Western blot for downstream protein modulation) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?
- Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the thiazole ring, methyl/methoxy groups on the morpholine) to modulate electronic or steric effects.
- Activity Testing : Use enzyme inhibition assays (IC₅₀ determination) or cell viability assays (e.g., MTT for cytotoxicity).
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity trends .
Data Contradiction Analysis
Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?
- Reproducibility Checks : Verify reaction conditions (solvent purity, temperature gradients).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with literature data for analogous compounds (e.g., morpholine-thiazole hybrids) .
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure specificity?
- Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled/irrelevant compounds.
- Positive Controls : Include known inhibitors/agonists of the target pathway.
- Off-Target Screening : Test against related enzymes/receptors (e.g., kinase panels) to assess selectivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
